molecular formula C16H16O3 B13438680 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde

Cat. No.: B13438680
M. Wt: 256.30 g/mol
InChI Key: MTKAHNZDHABBQM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a hydroxyl group and a benzaldehyde moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of a base, followed by oxidation to form the desired aldehyde. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sodium hydroxide or potassium hydroxide can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzoic acid.

    Reduction: 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxybenzaldehyde
  • 4-Hydroxybenzaldehyde
  • 2-Hydroxybenzaldehyde

Uniqueness

2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzaldehyde

InChI

InChI=1S/C16H16O3/c1-16(2,12-3-6-14(18)7-4-12)13-5-8-15(19)11(9-13)10-17/h3-10,18-19H,1-2H3

InChI Key

MTKAHNZDHABBQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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